- Highly efficient dehalogenation using hydroxyapatite-supported palladium nanocluster catalyst with molecular hydrogen, Green Chemistry, 2004, 6(10), 507-509

Cas no 90-05-1 (Guaiacol)

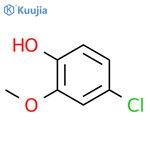

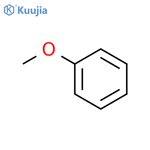

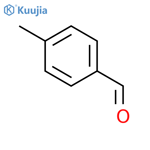

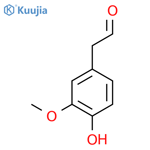

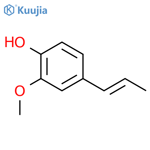

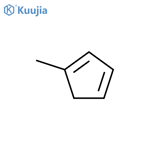

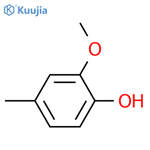

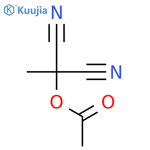

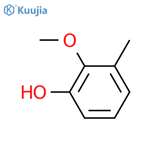

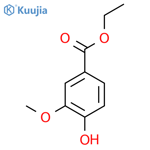

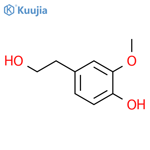

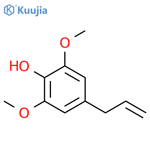

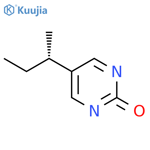

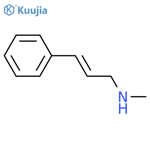

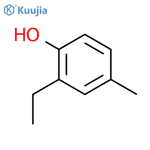

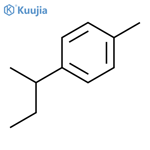

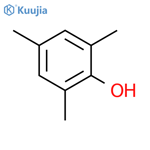

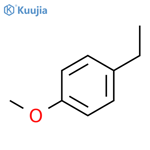

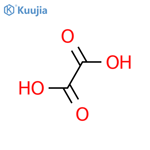

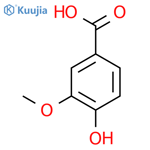

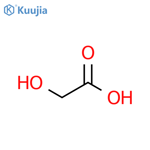

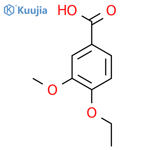

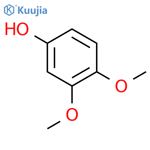

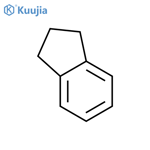

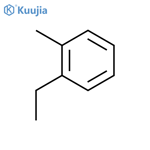

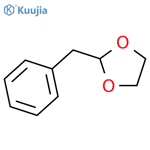

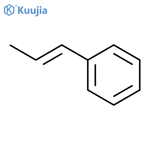

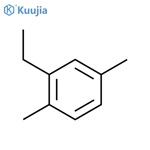

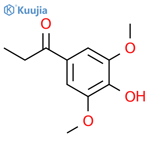

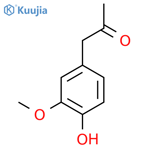

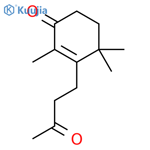

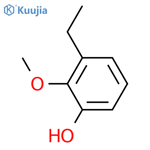

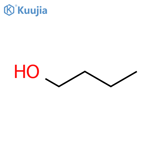

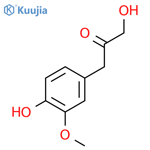

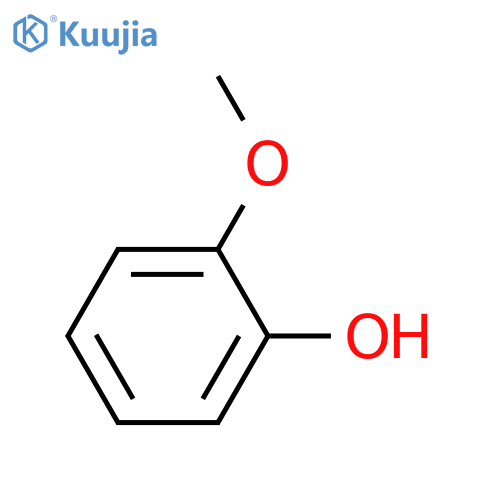

Guaiacol (2-Methoxyphenol) ist eine organische Verbindung mit der Summenformel C₇H₈O₂, die sowohl natürlich in Pflanzen wie Guajakholz als auch synthetisch hergestellt wird. Es zeichnet sich durch seinen charakteristischen, rauchig-würzigen Geruch aus und ist ein wichtiger Ausgangsstoff in der chemischen Industrie. Guaiacol wird häufig als Zwischenprodukt für die Synthese von Aromastoffen, Pharmazeutika und Antioxidantien eingesetzt. Seine phenolische Struktur ermöglicht eine gute Löslichkeit in organischen Lösungsmitteln und eine hohe Reaktivität in elektrophilen Substitutionsreaktionen. Zudem findet es Anwendung als Konservierungsmittel und in der Analytik als Nachweisreagenz für Enzyme wie Peroxidasen. Aufgrund seiner vielseitigen Eigenschaften ist Guaiacol ein wertvoller Baustein in Forschung und industrieller Produktion.

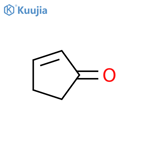

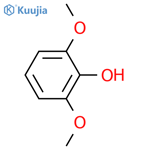

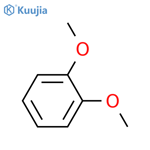

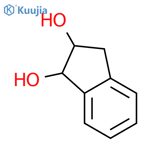

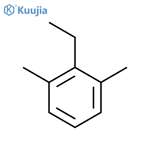

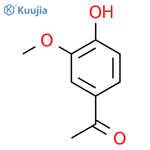

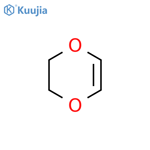

Guaiacol structure

Guaiacol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Methoxyphenol

- GAIACOL

- o-Methoxyphenol

- o-Hydroxyanisole

- Catechol monomethyl ether

- Guaiaco

- 1-Hydroxy-2-methoxybenzene

- a-methoxyphenolsalicyl methyl ether

- Guaiacol

- Guaiacol 1,2-methoxy-Phenol o-methoxy-pheno

- 1-Hydroxy-2-Methoxybenzene

- 2-Hydroxyanisole

- Pyrocatechol Monomethyl Ether

- 愈创木酚

- Phenol, 2-methoxy-

- Methylcatechol

- Guaiastil

- Guaicol

- Pyroguaiac acid

- o-Guaiacol

- Guaicolina

- Guajol

- Guasol

- Anastil

- Phenol, o-methoxy-

- O-Methyl catechol

- CREOSOTE, WOOD

- Methoxyphenol

- Guajakol

- 2-Methoxy-Phenol

- Hydroxyanisole

- Guajacol

- Phenol, methoxy-

- Guajakol [Czech]

- Guaiacol (natural)

- Methylcatachol

- FEMA No. 2532

- Creodon

- ortho-

- 2-Methoxyphenol (ACI)

- Phenol, o-methoxy- (8CI)

- 2-Methoxyl-4-vinylphenol

- MeSH ID: D006139

- NSC 3815

- O-METHYLCATECHOL

- Gulaiacol

- MLS001055375

- MLSMR

- SMR000059155

- 2-methoxyphenol (guaiacol)

-

- MDL: MFCD00002185

- Inchi: 1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3

- InChI-Schlüssel: LHGVFZTZFXWLCP-UHFFFAOYSA-N

- Lächelt: OC1C(OC)=CC=CC=1

- BRN: 508112

Berechnete Eigenschaften

- Genaue Masse: 124.05200

- Monoisotopenmasse: 124.052429494 g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 9

- Anzahl drehbarer Bindungen: 1

- Komplexität: 83

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: 3

- Molekulargewicht: 124.14

- Oberflächenladung: 0

- Topologische Polaroberfläche: 29.5

- XLogP3: 1.3

Experimentelle Eigenschaften

- Farbe/Form: Weißer oder gelblicher Kristall oder farblose bis gelblich transparente ölige Flüssigkeit (über 28 ℃), die in der Luft oder unter Sonnenlicht oxidiert und allmählich in Farbe vertieft wird. Es hat den Geruch von Phenol, Rauch, Gewürz, Medizin und Fleisch.

- Dichte: 1.129 g/mL at 25 °C(lit.)

- Schmelzpunkt: 26-29 °C (lit.)

- Siedepunkt: 205 °C(lit.)

- Flammpunkt: Fahrenheit: 179.6° f< br / >Celsius: 82° C< br / >

- Brechungsindex: n20/D 1.543(lit.)

- PH: 5.4 (10g/l, H2O, 20℃)

- Löslichkeit: H2O: insoluble

- Wasserteilungskoeffizient: 17 g/L (15 ºC)

- Stabilität/Haltbarkeit: Stable, but air and light sensitive. Combustible. Incompatible with strong oxidizing agents.

- PSA: 29.46000

- LogP: 1.40080

- Geruch: CHARACTERISTIC SMOKY ODOR

- Brechungsindex: Index of refraction: 1.5429 at 20 °C/D

- pka: 9.98(at 25℃)

- Merck: 4553

- Gefrierpunkt: 28℃

- Löslichkeit: Leicht löslich in Wasser und Benzol, leicht löslich in Glycerin und mischbar mit Ethanol, Ether, Chloroform, Eisessigsäure und den meisten organischen Lösungsmitteln.

- Dampfdruck: 0.11 mmHg ( 25 °C)

- Sensibilität: Air Sensitive

- FEMA: 2532

- Farbe/Form: 2000 μg/mL in methanol

Guaiacol Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H302,H315,H319

- Warnhinweis: P305+P351+P338

- Transportnummer gefährlicher Stoffe:2810

- WGK Deutschland:1

- Code der Gefahrenkategorie: 22-36/38

- Sicherheitshinweise: S26

- RTECS:SL7525000

-

Identifizierung gefährlicher Stoffe:

- PackingGroup:II

- Toxizität:LD50 orally in rats: 725 mg/kg (Taylor)

- Sicherheitsbegriff:6.1(b)

- Risikophrasen:R22; R36/38

- Gefahrenklasse:6.1(b)

- TSCA:Yes

- Lagerzustand:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- Verpackungsgruppe:II

Guaiacol Zolldaten

- HS-CODE:2909500000

- Zolldaten:

China Zollkodex:

2909500000Übersicht:

2909000000. Etherphenol\Etheralkoholphenol und seine Halogenierung\Sulfonierung\Nitrosative oder nitrosative Derivate. MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2909000000 Etherphenole, Etheralkoholphenole und ihre halogenierten, sulfonierten, nitrierten oder nitrosierten Derivate MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%

Guaiacol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046304-1kg |

Guaiacol |

90-05-1 | 98% | 1kg |

¥177.00 | 2024-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G64382-500g |

Guaiacol |

90-05-1 | 98% | 500g |

¥65.0 | 2023-09-07 | |

| Apollo Scientific | OR10036-500g |

2-Methoxyphenol |

90-05-1 | 98% | 500g |

£88.00 | 2025-02-19 | |

| Ambeed | A242031-100g |

2-Methoxyphenol |

90-05-1 | 99% | 100g |

$11.0 | 2025-02-22 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66678-25g |

Guaiacol |

90-05-1 | 98% | 25g |

¥160.00 | 2023-09-08 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1301-500 mg |

Guaiacol |

90-05-1 | 99.83% | 500MG |

¥480.00 | 2022-04-26 | |

| TRC | M265300-250g |

2-Methoxyphenol |

90-05-1 | 250g |

$119.00 | 2023-05-18 | ||

| Life Chemicals | F2173-0425-1g |

2-methoxyphenol |

90-05-1 | 95% | 1g |

$21.0 | 2023-11-21 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YG5502-500g |

Guaiacol |

90-05-1 | ≥98% | 500g |

¥720元 | 2023-09-15 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YG5502-100g |

Guaiacol |

90-05-1 | ≥98% | 100g |

¥185元 | 2023-09-15 |

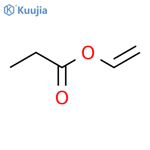

Guaiacol Herstellungsverfahren

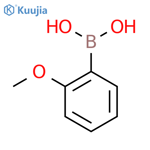

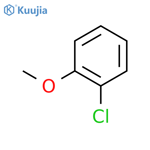

Synthetic Routes 1

Reaktionsbedingungen

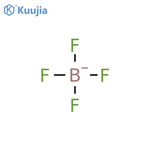

1.1 Reagents: Hydrogen Catalysts: Bis(benzonitrile)dichloropalladium (hydroxyapatite-grafted) Solvents: Water ; 30 min, 1 atm, 60 °C

1.2 4 h, 60 °C

1.2 4 h, 60 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate , Water , Oxygen , Hydrazine hydrate (1:1) Solvents: Polyethylene glycol ; 24 h, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referenz

- Unexpected hydrazine hydrate-mediated aerobic oxidation of aryl/ heteroaryl boronic acids to phenols in ambient air, RSC Advances, 2014, 4(63), 33164-33167

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: Tris(dibenzylideneacetone)dipalladium , Di-tert-butyl(2′,4′,6′-triisopropyl-3,4,5,6-tetramethylbiphenyl-2-yl)phosphine ; rt

1.2 Solvents: 1,4-Dioxane , Water ; 24 h, 100 °C; 100 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Solvents: 1,4-Dioxane , Water ; 24 h, 100 °C; 100 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referenz

- The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans, Journal of the American Chemical Society, 2006, 128(33), 10694-10695

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide , Argon Catalysts: Ethyl acetate , Copper bromide (CuBr) Solvents: Methanol

Referenz

- Esters are effective cocatalysts in copper-catalyzed methanolysis of aryl bromides, Tetrahedron Letters, 1993, 34(6), 1007-10

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Water , Vitreous silica Catalysts: N-Benzyl-2-pyridone Solvents: Chlorobenzene ; 18 h, 105 °C

Referenz

- Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions, Organic Letters, 2022, 24(28), 5149-5154

Synthetic Routes 6

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine , Oxygen Catalysts: Silica , Tris(2,2′-bipyridyl)ruthenium(II) chloride (ion exchange with 3,5-diazidobenzoic acid-tetrakis(4-ethynylphenyl)methane copolymer) , 2305201-65-2 (ion exchange with ruthenium tris(2,2'-bipyridyl) dichloride) Solvents: Methanol ; 3 h, 1 atm, 25 °C

Referenz

- Hollow click-based porous organic polymers for heterogenization of [Ru(bpy)3]2+ through electrostatic interactions, Nano Research, 2016, 9(3), 779-786

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ; pH 7, rt

Referenz

- Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1, Journal of Biological Chemistry, 2005, 280(1), 506-514

Synthetic Routes 9

Reaktionsbedingungen

1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Ethanol ; 25 min, 80 °C

Referenz

- An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonates, Green Chemistry, 2011, 13(2), 436-443

Synthetic Routes 10

Reaktionsbedingungen

1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol , Water ; 8 h, 300 °C

Referenz

From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology

,

Polymer Testing,

2020,

81,

Synthetic Routes 11

Reaktionsbedingungen

1.1 250 h

Referenz

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

Synthetic Routes 12

Synthetic Routes 13

Reaktionsbedingungen

1.1 Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 100 °C

Referenz

Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst

,

ACS Sustainable Chemistry & Engineering,

2020,

8(50),

18455-18467

Synthetic Routes 14

Reaktionsbedingungen

1.1 Catalysts: Silica Solvents: Ethanol ; 4 h, 290 °C

Referenz

Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol

,

RSC Advances,

2023,

13(43),

30022-30039

Synthetic Routes 15

Reaktionsbedingungen

1.1 Catalysts: Perchloric acid Solvents: 1,2-Dichloroethane ; 15 - 20 min, rt; rt → 66 °C; 12 h, 66 °C; 66 °C → rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, pH 9.5 - 10.0, rt

1.3 Solvents: Dichloromethane ; 15 min, rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, pH 9.5 - 10.0, rt

1.3 Solvents: Dichloromethane ; 15 min, rt

Referenz

Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine

,

Pharma Chemica,

2014,

6(2),

312-316

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C

Referenz

- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin, Chemical Engineering Journal (Amsterdam, 2022, 442,

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Copper oxide (CuO) Solvents: Methanol ; 3 MPa, rt; 4 h, 3 MPa, 200 °C

Referenz

- Metal-Organic-Framework-Derived Copper Catalysts for the Hydrogenolysis of Lignin into Monomeric Phenols, ACS Catalysis, 2022, 12(19), 11899-11909

Synthetic Routes 18

Synthetic Routes 19

Reaktionsbedingungen

1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C

Referenz

- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds, ChemRxiv, 2023, From ChemRxiv, 1-14

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[4-Fluoro-N-[[2-(hydroxy-κO)phenyl]methylene]benzenecarbohydrazonato(2… Solvents: Acetonitrile-d3 ; 24 h, 30 °C

Referenz

- Selective photocatalytic C-C bond cleavage under ambient conditions with earth abundant vanadium complexes, Chemical Science, 2015, 6(12), 7130-7142

Synthetic Routes 21

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: 2-(Hexyloxy)-4-[3-(hexyloxy)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone Solvents: Tetrahydrofuran , Water ; rt

Referenz

- Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation, Organic Letters, 2011, 13(22), 6034-6037

Synthetic Routes 22

Reaktionsbedingungen

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,3-Dimethyl-2-imidazolidinone , Tetrahydrofuran

Referenz

- Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of Silicon, Journal of Organic Chemistry, 1997, 62(12), 4097-4104

Synthetic Routes 23

Reaktionsbedingungen

1.1 Catalysts: Carbon dioxide , Basic copper carbonate Solvents: Methanol

Referenz

- The copper-carbon dioxide system, a new mild and selective catalyst for the methoxylation of nonactivated aromatic bromides, Journal of the Chemical Society, 1993, (4), 419-20

Synthetic Routes 24

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: Poly(vinylpyrrolidone) , Platinum alloy, base, Pt 65,Pd 35 , Platinum alloy, base, Pt 88,Pd 12 Solvents: Isopropanol ; 10 h, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Pt-Pd nanoalloy for the unprecedented activation of carbon-fluorine bond at low temperature, ChemRxiv, 2019, 1, 1-16

Synthetic Routes 25

Reaktionsbedingungen

1.1 Catalysts: β-Cyclodextrin Solvents: Acetone , Water ; 60 °C; 5.5 h, 60 °C

Referenz

- β-Cyclodextrin/IBX in water: highly facile biomimetic one pot deprotection of THP/MOM/Ac/Ts ethers and concomitant oxidative cleavage of chalcone epoxides and oxidative dehydrogenation of alcohols, Green Chemistry, 2016, 18(3), 648-656

Synthetic Routes 26

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Acetic acid

Referenz

- Etherification of phenols, European Patent Organization, , ,

Synthetic Routes 27

Reaktionsbedingungen

1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled

1.2S:H2O, 10 min, cooled

1.2S:H2O, 10 min, cooled

Referenz

- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

Synthetic Routes 28

Reaktionsbedingungen

1.1 250 h

Referenz

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

Synthetic Routes 29

Reaktionsbedingungen

1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ; 2 h, 140 °C

Referenz

- Aromatic Monomers by in Situ Conversion of Reactive Intermediates in the Acid-Catalyzed Depolymerization of Lignin, Journal of the American Chemical Society, 2015, 137(23), 7456-7467

Synthetic Routes 30

Reaktionsbedingungen

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether , Hexane ; 1 h, -78 °C

1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ; 2 h, -78 °C; -78 °C → rt

1.3 Reagents: Potassium bicarbonate , Tetrabutylammonium fluoride , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ; 2 h, -78 °C; -78 °C → rt

1.3 Reagents: Potassium bicarbonate , Tetrabutylammonium fluoride , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Arylsilane oxidation-new routes to hydroxylated aromatics, Chemical Communications (Cambridge, 2010, 46(20), 3454-3456

Synthetic Routes 31

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) , Iron oxide (Fe2O3) , Palladium Solvents: Isopropanol ; 30 min, 1 atm, 60 °C

1.2 1 h, 60 °C

1.2 1 h, 60 °C

Referenz

- Magnetically recoverable heterogeneous catalyst: Palladium nanocluster supported on hydroxyapatite-encapsulated γ-Fe2O3 nanocrystallites for highly efficient dehalogenation with molecular hydrogen, Green Chemistry, 2007, 9(11), 1246-1251

Synthetic Routes 32

Reaktionsbedingungen

1.1 Catalysts: Alumina , Molybdenum nitride (Mo2N) Solvents: Ethanol ; 6 h, 10.6 MPa, 553 K

Referenz

Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts

,

ACS Catalysis,

2015,

5(8),

4803-4813

Synthetic Routes 33

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ; 4 h, 250 °C

Referenz

Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers

,

ChemSusChem,

2020,

13(17),

4633-4648

Guaiacol Raw materials

- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol

- Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-

- Anisole

- Sulfate Lignin

- 2-Methoxyphenylboronic acid

- 1-Chloro-2-methoxy-benzene

- Lignin

- Benzenemethanol, α-[(2-methoxyphenoxy)methyl]-

- Borate(1-),tetrafluoro-

- 2-Methoxyphenyl Acetate

- Ethylene Glycol, Dehydrated

- 4-Fluoro-2-methoxyphenol

- 4-Chloroguaiacol

- CARBONIC ACID, 1,1-DIMETHYLETHYL 2-METHOXYPHENYL ESTER

- Guaiacylglycerol-β-guaiacyl ether

- Veratrole

Guaiacol Preparation Products

- Formic Acid-d (<5% H2O) (917-71-5)

- Lactate (50-21-5)

- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)

- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)

- 1,1-diethoxybutane (3658-95-5)

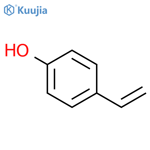

- 4-Vinylphenol (2628-17-3)

- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)

- 4-Hydroxybenzoic acid (99-96-7)

- 4-Methylbenzaldehyde (104-87-0)

- 3-(4-Methoxyphenyl)-1-propanol (5406-18-8)

- 3-Methoxycatechol (934-00-9)

- 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (5650-43-1)

- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)

- Benzyl alcohol (100-51-6)

- Vanillyl Methyl Ketone (2503-46-0)

- 3,5-Dimethylbenzyl alcohol (27129-87-9)

- 2,6-dimethoxy-4-propylphenol (6766-82-1)

- Ethyl vanillate (617-05-0)

- 2-Propylphenol (644-35-9)

- 3-Ethyltoluene (620-14-4)

- 4-Ethyltoluene (622-96-8)

- 2-Methyl-1H-indene (2177-47-1)

- 4-Ethylguaiacol (2785-89-9)

- Vinyl Propionate (stabilized with MEHQ) (105-38-4)

- [(E)-prop-1-enyl]benzene (300-57-2)

- 2-Ethyl-4-methylphenol (3855-26-3)

- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)

- o-Cymene (527-84-4)

- 4-Ethoxy-3-methoxybenzoic acid (3535-30-6)

- 2'-Hydroxy-5'-methylacetophenone (1450-72-2)

- 3,4-Dimethoxyphenol (2033-89-8)

- a-2-(Methylamino)ethylbenzyl Alcohol (42142-52-9)

- 2-Methoxy-4-propylphenol (2785-87-7)

- Butanoic acid,2-hydroxy- (600-15-7)

- 2-ethylcyclopentan-1-one (4971-18-0)

- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)

- 2-Phenoxyethyl isobutyrate (103-60-6)

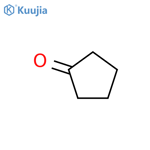

- Cyclopentanone (120-92-3)

- Vanillin (121-33-5)

- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)

- 5-Sec-butylpyrogallol (56707-65-4)

- 1,2,4-Triethylbenzene (877-44-1)

- Oxalic acid (144-62-7)

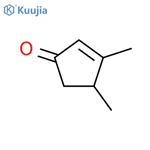

- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)

- 2-Methyl-5-hexen-3-ol (32815-70-6)

- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxobutyl)- (72008-46-9)

- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)

- 4-Ethylbenzyl alcohol (768-59-2)

- 2',4'-Dimethoxypropiophenone (831-00-5)

- Indane (496-11-7)

- 1-methylcyclopenta-1,3-diene (96-39-9)

- 3-methylcyclopent-2-en-1-one (2758-18-1)

- Coumaran (496-16-2)

- 4-Ethoxy-3-methoxybenzaldehyde (120-25-2)

- Vanillic acid (121-34-6)

- Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)- (63644-71-3)

- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)

- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)

- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)

- 1-Methyl-1H-indene (767-59-9)

- 2-Ethylphenol (90-00-6)

- 2-Methoxy-4-methylphenol (93-51-6)

- Phenol, 3,5-diethyl- (1197-34-8)

- 3′,5′-Dimethoxyacetophenone (39151-19-4)

- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)

- 4'-Hydroxy-3'-methylacetophenone (876-02-8)

- 4-Methylbenzyl alcohol (589-18-4)

- 2,6-Dimethylnaphthalene (581-42-0)

- Guaiacol (90-05-1)

- Syringylacetone (19037-58-2)

- Hydroxymalonic Acid (80-69-3)

- Ethyl diphenylacetate (3468-99-3)

- propanedioic acid (141-82-2)

- 2,3-Xylohydroquinone (608-43-5)

- Anethole (104-46-1)

- Syringaldehyde (134-96-3)

- Phenol,4-ethyl-3-methyl- (1123-94-0)

- Cyclopentane,1,2,4-trimethyl- (2815-58-9)

- Homovanillyl alcohol (2380-78-1)

- Malic acid (6915-15-7)

- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)

- 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (5703-24-2)

- Isoeugenol (97-54-1)

- 1-Ethyl-2,4-dimethylbenzene (874-41-9)

- 3,4,5-Trimethoxytoluene (6443-69-2)

- Ethyl Hydroferulate (61292-90-8)

- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)

- 2-hydroxyacetic acid (79-14-1)

- 2,6-Dimethoxytoluene (5673-07-4)

- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)

- 2-Methyl-2-cyclopentenone (1120-73-6)

- Gigantol (83088-28-2)

- 2-Ethyl-5-methylphenol (1687-61-2)

- 4-Propylphenol (645-56-7)

- N-methyl-3-phenyl-2-propen-1-amine (83554-67-0)

- 1,4-Dioxene (543-75-9)

- 2-Ethyl-m-xylene (2870-04-4)

- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)

- 4-Ethyl-1,2-dimethylbenzene (934-80-5)

- trans-1,2-Dimethylcyclohexane (6876-23-9)

- 2-Cyclopentenone (930-30-3)

- 4-Hydroxy-3-methoxyphenylacetic Acid (306-08-1)

- 2(1H)-Pyrimidinone,5-(1-methylpropyl)-, (S)- (9CI) (127473-64-7)

- Eugenol (97-53-0)

- 2-Ethyl Toluene (611-14-3)

- Diethyl succinate (123-25-1)

- 2-Benzyl-1,3-dioxolane (101-49-5)

- Apocynin (498-02-2)

- Acetosyringone (2478-38-8)

- 3,4,5-Trimethoxyphenylacetic acid (951-82-6)

- 2,6-Dimethoxyphenol (91-10-1)

- (2-methylbut-3-en-2-yl)benzene (18321-36-3)

- 4-Methoxy-1-ethylbenzene (1515-95-3)

- Acetophenone (98-86-2)

- 2-Methylbenzyl alcohol (89-95-2)

- 2,4,6-Trimethylphenol (527-60-6)

- 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester (5597-50-2)

- Veratrole (91-16-7)

- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)

- 4-N-PROPYLANISOLE (104-45-0)

- Phenol, ethyl-2-methoxy- (29760-89-2)

- 4-allyl-2,6-dimethoxyphenol (6627-88-9)

- 1-Butanol (71-36-3)

- 1,2-Dihydroxyindane (4370-02-9)

- 2-methoxy-3-methylphenol (18102-31-3)

- butanedioic acid (110-15-6)

- 4-Ethylphenol (123-07-9)

- Indene (95-13-6)

- 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (4899-74-5)

- Hexadecane (544-76-3)

- 1,2,3-Trimethoxybenzene (634-36-6)

Guaiacol Verwandte Literatur

-

Catarina M. M. Coelho,Renato B. Pereira,Tatiana F. Vieira,Cláudia M. Teixeira,Maria José G. Fernandes,Ana Rita O. Rodrigues,David M. Pereira,Sérgio F. Sousa,A. Gil Fortes,Elisabete M. S. Castanheira,M. Sameiro T. Gon?alves New J. Chem. 2022 46 14375

-

Lei Zhu,Yayun Zhang,Hanwu Lei,Xuesong Zhang,Lu Wang,Quan Bu,Yi Wei Sustainable Energy Fuels 2018 2 1781

-

Michael H. Abraham,Raymond J. Abraham,Abil E. Aliev,Claudio F. Tormena Phys. Chem. Chem. Phys. 2015 17 25151

-

Maryam Davaritouchaee,William C. Hiscox,Evan Terrell,Rock J. Mancini,Shulin Chen Green Chem. 2020 22 1182

-

Chongbo Cheng,Dekui Shen,Sai Gu,Kai Hong Luo Catal. Sci. Technol. 2018 8 6275

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:90-05-1)Guaiacol

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:90-05-1)Guaiacol

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung